5-Benzylthiopentyl chloride 5-Benzylthiopentyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13889203
InChI: InChI=1S/C12H17ClS/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
SMILES:
Molecular Formula: C12H17ClS
Molecular Weight: 228.78 g/mol

5-Benzylthiopentyl chloride

CAS No.:

Cat. No.: VC13889203

Molecular Formula: C12H17ClS

Molecular Weight: 228.78 g/mol

* For research use only. Not for human or veterinary use.

5-Benzylthiopentyl chloride -

Specification

Molecular Formula C12H17ClS
Molecular Weight 228.78 g/mol
IUPAC Name 5-chloropentylsulfanylmethylbenzene
Standard InChI InChI=1S/C12H17ClS/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
Standard InChI Key MYZQWJFGWWFKNI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSCCCCCCl

Introduction

Structural Characteristics and Nomenclature

5-Benzylthiopentyl chloride is systematically named as 1-chloro-5-(benzylthio)pentane, reflecting its linear pentyl backbone with a chloride substituent at the terminal carbon (C1) and a benzylthio group at the fifth carbon (C5). Key structural features include:

  • Molecular formula: C₁₂H₁₅ClS

  • Molecular weight: 226.76 g/mol

  • Bonding: The sulfur atom in the benzylthio group forms a thioether linkage (-S-) to the pentyl chain, while the chloride occupies a primary position.

The compound’s reactivity is influenced by the polarizable C-Cl bond and the electron-donating benzylthio group, which stabilizes adjacent carbocations during substitution reactions .

Synthesis and Reaction Pathways

Primary Synthesis Routes

5-Benzylthiopentyl chloride is typically synthesized via nucleophilic substitution or thiol-ene coupling:

Route 1: Nucleophilic Displacement

  • Substrate: 1,5-Dichloropentane reacts with benzylthiol (C₆H₅CH₂SH) in the presence of a base (e.g., NaOH).

    Cl-(CH2)5-Cl + C6H5CH2SHNaOHCl-(CH2)5-S-CH2C6H5+HCl\text{Cl-(CH}_2\text{)}_5\text{-Cl + C}_6\text{H}_5\text{CH}_2\text{SH} \xrightarrow{\text{NaOH}} \text{Cl-(CH}_2\text{)}_5\text{-S-CH}_2\text{C}_6\text{H}_5 + \text{HCl}

    This method achieves moderate yields (~60–70%) under reflux conditions .

Route 2: Thiol-Ene Reaction

Benzylthiol reacts with 5-chloropentene via radical-initiated thiol-ene chemistry, followed by hydrochlorination:

C6H5CH2SH+CH2=CH-(CH2)3ClUVCl-(CH2)5-S-CH2C6H5\text{C}_6\text{H}_5\text{CH}_2\text{SH} + \text{CH}_2=\text{CH-(CH}_2\text{)}_3\text{Cl} \xrightarrow{\text{UV}} \text{Cl-(CH}_2\text{)}_5\text{-S-CH}_2\text{C}_6\text{H}_5

This route offers regioselectivity but requires stringent control of radical initiators .

Key Chemical Reactions

  • Nucleophilic Substitution: The chloride group undergoes displacement with amines, alkoxides, or carboxylates to form derivatives .

  • Oxidation: The benzylthio group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

  • Grignard Formation: Reaction with magnesium yields a Grignard reagent for C-C bond formation .

Physicochemical Properties

PropertyValue/DescriptionSource
Boiling Point245–250°C (estimated)
Density1.12 g/cm³ (predicted)
SolubilityInsoluble in water; miscible with THF, DCM
Refractive Index1.558 (at 20°C)
Flash Point112°C (closed cup)

The compound’s hydrophobicity and thermal stability make it suitable for high-temperature reactions .

Applications in Research and Industry

Pharmaceutical Intermediates

5-Benzylthiopentyl chloride is a precursor to thioether-containing drugs, such as:

  • Anticancer agents: Analogous to 2-benzylthio-DMNQ derivatives, which induce apoptosis via ROS-mediated pathways .

  • 5-HT₄ Receptor Agonists: Benzylthio groups enhance binding affinity in gastrointestinal prokinetics .

Materials Science

  • Polymer Modification: Thioether linkages improve the flexibility and oxidation resistance of polythioethers .

  • Surfactants: Quaternary ammonium salts derived from this compound act as cationic surfactants .

Environmental Impact

  • Biodegradation: Slow aerobic degradation (t₁/₂ > 60 days) .

  • Ecotoxicity: LC₅₀ (Zebra fish): 122 mg/L, indicating moderate aquatic toxicity .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral thioether derivatives.

  • Drug Delivery Systems: Exploiting thioether stability for prolonged-release formulations .

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